tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate
Description
tert-Butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate is a synthetic organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)17-9-8-13(21)20(4)12-7-5-6-11-14(12)19-10-18-11/h5-7,10H,8-9H2,1-4H3,(H,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSGTCJPVKJVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N(C)C1=CC=CC2=C1N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the tert-butyl carbamate group: This step often involves the reaction of the benzimidazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the propyl chain: This can be done through nucleophilic substitution reactions where the benzimidazole derivative reacts with a suitable alkylating agent
Chemical Reactions Analysis
tert-Butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the carbamate group
Scientific Research Applications
tert-Butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Benzimidazole derivatives are known for their antimicrobial and antiviral properties, making this compound useful in biological studies.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[3-[1H-benzimidazol-4-yl(methyl)amino]-3-oxopropyl]carbamate include other benzimidazole derivatives such as:
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity .
These compounds share the benzimidazole core but differ in their substituents, which confer unique biological activities and therapeutic applications.
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